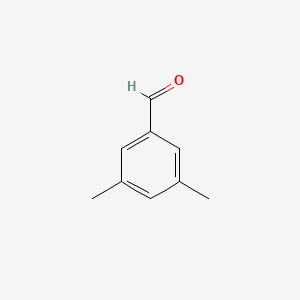

3,5-Dimethylbenzaldehyde

Beschreibung

This compound has been reported in Nicotiana tabacum with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7-3-8(2)5-9(4-7)6-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBEFMISJJNGCIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206484 | |

| Record name | Benzaldehyde, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 3,5-Dimethylbenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5779-95-3 | |

| Record name | Benzaldehyde, 3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005779953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5779-95-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Dimethylbenzaldehyde: A Technical Guide for Researchers

CAS Number: 5779-95-3

This in-depth technical guide provides comprehensive information on 3,5-Dimethylbenzaldehyde, a key aromatic aldehyde intermediate. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document details its chemical and physical properties, a detailed synthesis protocol, and its applications, with a focus on its role as a versatile building block.

Core Properties of this compound

This compound is a colorless to light yellow liquid with a characteristic almond-like odor.[1][2] It is a member of the benzaldehyde (B42025) family, substituted with two methyl groups at the 3 and 5 positions of the benzene (B151609) ring.[1] This substitution pattern imparts specific reactivity and properties to the molecule, making it a valuable intermediate in organic synthesis.

A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 5779-95-3 | [3] |

| Molecular Formula | C₉H₁₀O | [3] |

| Molecular Weight | 134.18 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Density | 0.998 g/mL at 25 °C | [5] |

| Boiling Point | 232 °C | [5] |

| Melting Point | 9-10 °C | |

| Flash Point | 99 °C (210.2 °F) - closed cup | [5] |

| Refractive Index | n20/D 1.538 | [5] |

| Solubility | Soluble in organic solvents such as DMSO. | [2] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the selective oxidation of mesitylene (B46885) (1,3,5-trimethylbenzene). The following protocol is based on a method utilizing a cobalt salt catalyst and a brominated quaternary ammonium (B1175870) salt for coordination, with oxygen as the oxidant.[6] This method offers high raw material conversion and product selectivity under relatively mild conditions.[6]

Materials and Reagents:

-

Mesitylene

-

Divalent cobalt salt (e.g., Co(OAc)₂)

-

Brominated quaternary ammonium salt (e.g., Didecyldimethylammonium bromide - DDAB)

-

Oxygen (gas)

-

Sodium hydroxide (B78521) solution (1 mol/L)

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether)

Experimental Procedure:

-

Catalyst Preparation: In a suitable reaction vessel, a divalent cobalt salt and a brominated quaternary ammonium salt are mixed at room temperature. The molar ratio of the cobalt salt to the quaternary ammonium salt should be optimized, with a suggested starting ratio of 1:1.5.[6]

-

Reaction Setup: Mesitylene is added to the reaction vessel containing the catalyst mixture. The solution is then heated to the reaction temperature, typically between 100-120°C, with continuous stirring to ensure complete dissolution of the catalyst.[6]

-

Oxidation Reaction: Once the reaction temperature is reached and the catalyst is dissolved, oxygen is introduced into the reaction mixture. The reaction can be carried out at atmospheric pressure or in an autoclave under a low pressure of oxygen (<0.5 MPa). The reaction is typically allowed to proceed for 8-24 hours.[6]

-

Work-up and Purification:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

A sodium hydroxide solution is added to adjust the pH to >10, which helps in separating the organic and aqueous phases.[6]

-

The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

-

The crude product is then purified by vacuum distillation, collecting the fraction at 115-125 °C/20 mmHg to yield pure this compound.[6]

-

The following diagram illustrates the general workflow for the synthesis of this compound.

Applications in Chemical Synthesis

This compound is a valuable intermediate in the synthesis of a variety of organic molecules due to the reactivity of its aldehyde functional group.

Role as a Building Block

The aldehyde group can participate in a wide range of chemical transformations, including:

-

Condensation Reactions: It can react with active methylene (B1212753) compounds in aldol-type condensations to form more complex carbon skeletons.

-

Reductive Amination: It can be used to introduce the 3,5-dimethylbenzyl group onto a nitrogen atom.

-

Wittig and Related Reactions: It can be converted to alkenes with specific stereochemistry.

-

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the benzyl (B1604629) alcohol.

Synthesis of Polypropylene (B1209903) Nucleating Agents

A significant industrial application of this compound is in the synthesis of sorbitol-based clarifying and nucleating agents for polypropylene.[6] For instance, it is a precursor to 1,3:2,4-bis(3,5-dimethylbenzylidene) sorbitol. These additives improve the optical and mechanical properties of polypropylene by increasing its clarity and stiffness.[6]

The synthesis involves the acid-catalyzed condensation reaction between sorbitol and this compound. The logical relationship for this synthesis is depicted below.

Relevance in Drug Development

While direct applications of this compound as a therapeutic agent are not widely reported, its role as a key intermediate is significant for drug development professionals. The unique substitution pattern of the aromatic ring can influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule. The methyl groups can affect metabolic stability and binding interactions with biological targets.

Derivatives of benzaldehyde have been investigated for various biological activities, including anticancer properties.[7][8] The synthesis of novel bioactive molecules often involves the incorporation of substituted benzaldehyde moieties to explore structure-activity relationships. Therefore, this compound serves as a valuable starting material for the synthesis of compound libraries for screening in drug discovery programs.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, handling should be performed in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. Store in a cool, dry place away from oxidizing agents.

This technical guide provides a foundational understanding of this compound for its application in research and development. Its well-defined properties and versatile reactivity make it a valuable tool for chemists and pharmaceutical scientists in the creation of novel materials and potential therapeutic agents.

References

- 1. Benzaldehyde, 3,5-dimethyl- | C9H10O | CID 34225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Benzaldehyde, 3,5-dimethyl- [webbook.nist.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. CN103524313A - this compound preparation method - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. CZ20012966A3 - Benzaldehyde derivatives that are suitable for use as antitumor preparations - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dimethylbenzaldehyde

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,5-Dimethylbenzaldehyde, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and understanding of its fundamental characteristics.

General and Physical Properties

This compound is an organic compound classified as a substituted benzaldehyde.[1] It presents as a colorless to light yellow liquid under standard conditions.[2][3] The key identifying and physical properties are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₀O[2][4][5][6][7] |

| Molecular Weight | 134.18 g/mol [2][7][8] |

| IUPAC Name | This compound[1] |

| CAS Number | 5779-95-3[2][4][5][6][7] |

| SMILES | O=CC1=CC(C)=CC(C)=C1[2] |

| InChI Key | NBEFMISJJNGCIZ-UHFFFAOYSA-N[1][4][5][6][9] |

Table 2: Physical Properties of this compound

| Property | Value |

| Melting Point | 8-10 °C[9][10] |

| Boiling Point | 232 °C (lit.)[3][9][10] |

| Density | 0.998 g/mL at 25 °C (lit.)[2][3][9][10] |

| Refractive Index | n20/D 1.538 (lit.)[9][10] |

| Flash Point | 99.00 °C (210.2 °F) - closed cup[3] |

| Vapor Pressure | 0.11 mmHg at 25 °C (est.)[11] |

Solubility

This compound is not miscible with water.[9][10][12] It is soluble in various organic solvents, and specific solubility data is presented in Table 3.

Table 3: Solubility of this compound

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (745.27 mM)[2] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (18.63 mM)[2] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (18.63 mM)[2] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (18.63 mM)[2] |

For dissolution in DMSO, ultrasonic treatment may be necessary.[2] It is also noted that hygroscopic DMSO can significantly impact the solubility of the product, and newly opened DMSO should be used.[2]

Spectral Data

Spectral data is crucial for the structural elucidation and purity assessment of this compound. While detailed peak lists are beyond the scope of this guide, the availability of various spectral data is confirmed.

-

¹H NMR: ¹H Nuclear Magnetic Resonance spectral data is available.[1][13]

-

Mass Spectrometry: Mass spectral data (electron ionization) is also available for this compound.[4][5][14]

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of key physicochemical properties of this compound.

4.1. Determination of Melting Point

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state.[15][16]

-

Apparatus: A melting point apparatus (e.g., DigiMelt or Mel-Temp), capillary tubes, and a thermometer are required.[16][17][18]

-

Sample Preparation: A small amount of the solid compound is placed in a capillary tube and compacted to the bottom.[15][17][19]

-

Procedure:

-

The capillary tube containing the sample is placed into the heating block of the melting point apparatus.[18][19]

-

The apparatus is heated, and for an unknown sample, a rapid heating rate (10-20 °C per minute) can be used to determine an approximate melting range.[17]

-

For a more precise measurement, the sample is heated slowly, at a rate of about 2 °C per minute, starting from a temperature 5-10 °C below the approximate melting point.[17]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[16]

-

The temperature at which the entire sample becomes a transparent liquid is recorded as the end of the melting range.[19] A narrow melting range of one or two degrees is indicative of a pure substance.[18]

-

4.2. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[20][21]

-

Apparatus: A small test tube, a capillary tube sealed at one end, a thermometer, a heating apparatus (e.g., Thiele tube or an oil bath on a hot plate), and a liquid for the bath (e.g., mineral oil or paraffin) are needed.[20][21]

-

Procedure (Thiele Tube Method):

-

A few milliliters of the liquid sample are placed in a small test tube.[20]

-

A capillary tube, with its open end down, is placed inside the test tube containing the sample.[22]

-

The test tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[21]

-

This assembly is then placed in a Thiele tube containing a high-boiling liquid like mineral oil.[21][22]

-

The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil bath due to convection currents.[21]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[21][22]

-

Heating is continued until a continuous and rapid stream of bubbles is observed, and then the heat source is removed.[21]

-

The liquid is allowed to cool, and the temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[21][22]

-

Synthesis and Reactivity

This compound can be synthesized through the selective oxidation of mesitylene.[23] One method involves the use of a cobalt salt catalyst and a brominated quaternary ammonium (B1175870) salt, with oxygen as the oxidant.[23] It is also used as a starting material in the synthesis of other compounds, such as 2,3-bis-(3,5-dimethyl-phenyl)-succinonitrile.[9][10][12]

Visualizations

6.1. Logical Relationships and Workflows

The following diagrams illustrate the logical relationship of key properties and a general workflow for experimental determination.

Caption: Key physicochemical properties of this compound.

Caption: General workflow for boiling point determination.

6.2. Synthesis Pathway

The diagram below outlines a synthesis route for this compound.

Caption: Synthesis of this compound from Mesitylene.

References

- 1. Benzaldehyde, 3,5-dimethyl- | C9H10O | CID 34225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemicalpoint.eu [chemicalpoint.eu]

- 4. Benzaldehyde, 3,5-dimethyl- [webbook.nist.gov]

- 5. Benzaldehyde, 3,5-dimethyl- [webbook.nist.gov]

- 6. Benzaldehyde, 3,5-dimethyl- [webbook.nist.gov]

- 7. scbt.com [scbt.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound | 5779-95-3 [chemicalbook.com]

- 10. This compound CAS#: 5779-95-3 [m.chemicalbook.com]

- 11. 3,5-dimethyl benzaldehyde, 5779-95-3 [thegoodscentscompany.com]

- 12. This compound, 98% | Fisher Scientific [fishersci.ca]

- 13. spectrabase.com [spectrabase.com]

- 14. Benzaldehyde, 3,5-dimethyl- [webbook.nist.gov]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. pennwest.edu [pennwest.edu]

- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 18. Determination of Melting Point [wiredchemist.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. cdn.juniata.edu [cdn.juniata.edu]

- 21. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. CN103524313A - this compound preparation method - Google Patents [patents.google.com]

In-Depth Structural and Conformational Analysis of 3,5-Dimethylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylbenzaldehyde, a disubstituted aromatic aldehyde, serves as a crucial building block in the synthesis of various organic compounds, including pharmaceuticals and polymers. Its chemical reactivity and molecular interactions are intrinsically linked to its three-dimensional structure and conformational dynamics. A thorough understanding of its structural parameters, preferred spatial arrangement, and the energy barriers associated with conformational changes is paramount for predicting its behavior in chemical reactions and biological systems. This technical guide provides a comprehensive analysis of the structure and conformation of this compound, drawing upon experimental data from microwave spectroscopy and theoretical insights from quantum chemical calculations.

Molecular Structure and Spectroscopic Constants

The precise geometric structure of this compound in the gas phase has been determined through high-resolution microwave spectroscopy. This technique allows for the accurate measurement of rotational constants, which are inversely related to the moments of inertia of the molecule. These constants, in turn, provide a wealth of information about the bond lengths, bond angles, and overall topography of the molecule.

A seminal study on the microwave spectra of dimethylbenzaldehyde isomers by Tudorie et al. provides the most accurate experimental data available for the this compound isomer.[1][2] The experimental assignments were supplemented by ab initio quantum chemical calculations to refine the structural parameters.

Table 1: Experimental Rotational Constants and Dipole Moment Components for this compound

| Parameter | Value |

| Rotational Constants | |

| A (MHz) | 2259.724 |

| B (MHz) | 834.567 |

| C (MHz) | 627.891 |

| Dipole Moment Components | |

| µa (D) | 2.8 |

| µb (D) | 1.1 |

| µtotal (D) | 3.0 |

Data sourced from Tudorie et al. (2013).[1][2]

These rotational constants are consistent with a planar or nearly planar arrangement of the benzene (B151609) ring and the aldehyde group. The significant dipole moment components along both the 'a' and 'b' principal axes indicate the orientation of the aldehyde group relative to the dimethyl-substituted benzene ring.

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation of the aldehyde group (-CHO) and the two methyl groups (-CH₃) relative to the benzene ring.

Aldehyde Group Conformation

Due to the C2v symmetry of the 3,5-dimethylphenyl moiety, the two planar conformations of the aldehyde group (O-cis and O-trans with respect to the C2-C1-C6 axis) are equivalent. The primary question is the barrier to rotation around the C(aryl)-C(aldehyde) bond. For benzaldehyde (B42025) itself, this barrier is known to be influenced by a combination of steric and electronic effects. In the case of this compound, the meta-positioning of the methyl groups results in minimal steric hindrance to the rotation of the aldehyde group.

Computational studies using Density Functional Theory (DFT) are instrumental in mapping the potential energy surface for this rotation. A potential energy scan reveals the energy profile as a function of the dihedral angle defined by the atoms of the benzene ring and the aldehyde group.

Logical Workflow for Aldehyde Rotational Barrier Calculation

Caption: Workflow for calculating the aldehyde rotational barrier.

Methyl Group Conformation and Torsional Barriers

The rotation of the two methyl groups in this compound also presents an interesting case of coupled large amplitude motions. Due to their different chemical environments relative to the aldehyde group, the two methyl groups are non-equivalent and are designated as syn-m and anti-m.

Microwave spectroscopy has been successfully employed to determine the torsional barriers for these methyl groups. The internal rotation of the methyl groups causes splittings in the rotational transitions, and the magnitude of these splittings is directly related to the height of the rotational barrier.

A study on 3,5-dimethylanisole (B1630441) explicitly references the torsional barriers of this compound as determined from its microwave spectrum.

Table 2: Torsional Barriers for the Methyl Groups in this compound

| Methyl Group | Torsional Barrier (cm⁻¹) | Torsional Barrier (kcal/mol) |

| syn-m | 53 | 0.15 |

| anti-m | 25.3 | 0.07 |

Data sourced from Tudorie et al. as cited in a subsequent study.

The low barriers to internal rotation for both methyl groups indicate that they are nearly free rotors at room temperature. This has implications for the molecule's entropy and its interactions with other molecules.

Experimental and Computational Methodologies

A detailed understanding of the experimental and computational methods employed is crucial for interpreting the structural data and for designing future studies.

Experimental Protocol: Pulsed-Jet Fourier Transform Microwave (FTMW) Spectroscopy

The rotational spectrum of this compound was recorded using a high-resolution COBRA-type Fourier transform microwave spectrometer.

Experimental Workflow for FTMW Spectroscopy

References

Theoretical Studies on the Molecular Structure of 3,5-Dimethylbenzaldehyde: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular structure and properties of 3,5-Dimethylbenzaldehyde. It is intended for researchers, scientists, and professionals in drug development who are interested in the computational analysis of aromatic aldehydes. This document outlines the standard methodologies for geometry optimization, vibrational analysis, and the determination of electronic properties using quantum chemical calculations. Key quantitative data, derived from established theoretical methods, are summarized in structured tables, and detailed computational protocols are provided.

Introduction to this compound

This compound (C₉H₁₀O) is an aromatic aldehyde characterized by a benzene (B151609) ring substituted with an aldehyde group and two methyl groups at positions 3 and 5.[1] As a member of the benzaldehyde (B42025) family, it serves as a valuable building block and intermediate in the synthesis of various fine chemicals, including pharmaceuticals and polymers.[2][3] Understanding its molecular structure, stability, and reactivity is crucial for its application in materials science and medicinal chemistry.[2] Theoretical studies, employing quantum mechanical methods, provide profound insights into these characteristics at the atomic level, complementing and guiding experimental work.

Table 1: General Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O | [1][4] |

| Molecular Weight | 134.17 g/mol | [1][4] |

| CAS Registry Number | 5779-95-3 | [1][4] |

| IUPAC Name | This compound | [1] |

Computational Methodologies

The theoretical analysis of molecular structures like this compound relies on quantum chemical calculations. The most common and effective methods are Density Functional Theory (DFT) and ab-initio Hartree-Fock (HF) calculations.[5] These methods are used to solve the electronic Schrödinger equation, yielding information about the molecule's geometry, energy, and electronic properties.[5]

Experimental Protocols

Geometry Optimization and Vibrational Frequency Analysis:

-

Software: All calculations are typically performed using the Gaussian suite of programs.[6]

-

Method Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used DFT method that provides a good balance of accuracy and computational cost for organic molecules.[6][7]

-

Basis Set: The 6-311++G(d,p) basis set is commonly employed for such analyses, as it provides a flexible description of the electron distribution.[8]

-

Protocol:

-

An initial 3D structure of this compound is generated.

-

The geometry of the molecule is optimized without any symmetry constraints to find the minimum energy conformation.

-

Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the vibrational spectra (IR and Raman).[9]

-

Molecular Structure and Geometry

The first step in any theoretical study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting bond lengths, bond angles, and dihedral angles are critical for understanding the molecule's shape and steric properties.

Table 2: Predicted Geometrical Parameters for this compound (Illustrative) Note: The following parameters are representative of what would be calculated using the DFT/B3LYP/6-311++G(d,p) level of theory.

| Parameter | Description | Typical Calculated Value |

| Bond Lengths (Å) | ||

| C=O | Aldehyde Carbonyl Bond | ~1.21 Å |

| C-C (ring) | Aromatic Carbon-Carbon Bonds | ~1.39 - 1.41 Å |

| C-CHO | Ring Carbon to Aldehyde Carbon | ~1.48 Å |

| C-CH₃ | Ring Carbon to Methyl Carbon | ~1.51 Å |

| C-H (ring) | Aromatic Carbon-Hydrogen Bonds | ~1.08 Å |

| C-H (aldehyde) | Aldehyde Carbon-Hydrogen Bond | ~1.10 Å |

| C-H (methyl) | Methyl Carbon-Hydrogen Bonds | ~1.09 Å |

| **Bond Angles (°) ** | ||

| C-C-C (ring) | Aromatic Ring Angles | ~119 - 121° |

| C-C=O | Aldehyde Group Angle | ~124° |

| C-C-H (aldehyde) | Aldehyde Group Angle | ~116° |

| C-C-CH₃ | Methyl Group Attachment Angle | ~121° |

Electronic Properties and Reactivity Descriptors

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[10] The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity.[10][11] A smaller gap suggests the molecule is more reactive and easily polarizable.[12]

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule.[9] It is used to predict sites for electrophilic and nucleophilic attack.[10] In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. For this compound, the most negative region is expected around the carbonyl oxygen atom, while positive regions would be associated with the hydrogen atoms.[10]

Table 3: Key Quantum Chemical Descriptors (Illustrative) Note: These values would be derived from the HOMO and LUMO energies calculated at the DFT/B3LYP/6-311++G(d,p) level.

| Descriptor | Formula | Significance |

| HOMO Energy (E_HOMO) | - | Electron-donating ability |

| LUMO Energy (E_LUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity, kinetic stability[9] |

| Ionization Potential (IP) | -E_HOMO | Energy required to remove an electron[9] |

| Electron Affinity (EA) | -E_LUMO | Energy released when an electron is added[9] |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Power to attract electrons[9] |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution[9] |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness[9] |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons[9] |

Natural Bond Orbital (NBO) Analysis

NBO analysis is used to study charge delocalization, intramolecular interactions, and the stability of the molecule arising from hyperconjugative effects.[6][9] This analysis provides a detailed picture of the bonding and antibonding orbitals and the transfer of electron density between them, which contributes to the overall stability of the molecular structure.

Vibrational Analysis

Theoretical vibrational analysis predicts the frequencies of the fundamental modes of molecular vibration. These calculated frequencies for IR and Raman spectra can be compared with experimental data to confirm the molecular structure and assign spectral bands to specific atomic motions. For this compound, key vibrational modes include the C=O stretching of the aldehyde group, C-H stretching of the aromatic ring and methyl groups, and various bending and rocking motions.

Table 4: Assignment of Major Vibrational Frequencies (Illustrative) Note: Based on calculations at the DFT/B3LYP/6-311++G(d,p) level. Calculated frequencies are often scaled to better match experimental values.

| Vibrational Mode | Description | Expected Wavenumber (cm⁻¹) |

| ν(C-H) aromatic | Aromatic C-H stretching | 3100 - 3000 |

| ν(C-H) methyl | Asymmetric/Symmetric CH₃ stretching | 3000 - 2900 |

| ν(C-H) aldehyde | Aldehyde C-H stretching | 2900 - 2800 |

| ν(C=O) | Carbonyl stretching | 1720 - 1700 |

| ν(C-C) aromatic | Aromatic ring stretching | 1600 - 1450 |

| δ(C-H) methyl | Methyl C-H bending | 1470 - 1370 |

| γ(C-H) aromatic | Aromatic C-H out-of-plane bending | 900 - 675 |

Visualizing the Computational Workflow

The process of theoretically studying a molecule follows a logical sequence of steps, from initial structure definition to the final analysis of its properties. This workflow ensures that the calculated properties are based on a stable and validated molecular geometry.

Caption: A flowchart of the typical computational workflow for theoretical molecular analysis.

Conclusion

Theoretical studies provide a powerful framework for understanding the molecular structure, electronic properties, and potential reactivity of this compound. Through methods like DFT and ab-initio calculations, it is possible to obtain detailed insights into its geometry, vibrational modes, and electronic characteristics such as the HOMO-LUMO gap and electrostatic potential. This information is invaluable for predicting the behavior of the molecule in various chemical environments and for designing new materials and therapeutic agents, thereby guiding and accelerating experimental research.

References

- 1. Benzaldehyde, 3,5-dimethyl- | C9H10O | CID 34225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5779-95-3 | Benchchem [benchchem.com]

- 3. CN103524313A - this compound preparation method - Google Patents [patents.google.com]

- 4. Benzaldehyde, 3,5-dimethyl- [webbook.nist.gov]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. acadpubl.eu [acadpubl.eu]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic Analysis of 3,5-Dimethylbenzaldehyde: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for 3,5-dimethylbenzaldehyde (C₉H₁₀O), a key aromatic aldehyde in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Molecular Structure

IUPAC Name: this compound[1] CAS Registry Number: 5779-95-3[2][3] Molecular Formula: C₉H₁₀O[2][3][4][5] Molecular Weight: 134.17 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.[6] For this compound, both ¹H and ¹³C NMR provide characteristic signals that correspond to its unique arrangement of protons and carbon atoms.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by four distinct signals. The data presented below was acquired in a chloroform-d (B32938) (CDCl₃) solvent.[7]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.95 | Singlet (s) | 1H | Aldehyde proton (-CHO) |

| 7.49 | Singlet (s) | 2H | Aromatic protons (H-2, H-6) |

| 7.26 | Singlet (s) | 1H | Aromatic proton (H-4) |

| 2.39 | Singlet (s) | 6H | Methyl protons (2 x -CH₃) |

Data sourced from literature.[7]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum for this compound in CDCl₃ shows the following peaks.[7]

| Chemical Shift (δ) ppm | Assignment |

| 192.8 | Aldehyde carbon (C=O) |

| 138.8 | Aromatic carbons (C-3, C-5) |

| 136.6 | Aromatic carbon (C-1) |

| 136.2 | Aromatic carbon (C-4) |

| 127.6 | Aromatic carbons (C-2, C-6) |

| 21.1 | Methyl carbons (-CH₃) |

Data sourced from literature.[7]

Experimental Protocol for NMR Spectroscopy

A standard procedure for obtaining NMR spectra of a solid organic compound like this compound is as follows:

-

Sample Preparation: Accurately weigh between 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR of the compound.[8][9] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), which is commonly used for nonpolar organic compounds.[6][10] The sample should be fully dissolved; gentle vortexing or sonication can be used to aid dissolution.[10]

-

Filtration and Transfer: To ensure a homogenous magnetic field, it is crucial to remove any solid particles.[9] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9]

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added to the solvent.[6][8]

-

Data Acquisition: Place the NMR tube into the spectrometer. The instrument is then set to lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to maximize its homogeneity, which improves spectral resolution. The probe is tuned to the appropriate nucleus (¹H or ¹³C), and the data is acquired using a set pulse sequence and a sufficient number of scans to achieve a good signal-to-noise ratio.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11]

Significant IR Absorption Bands

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Medium-Strong | C-H stretch (aromatic and methyl) |

| ~2820, ~2720 | Medium | C-H stretch (aldehyde, Fermi doublet) |

| ~1700 | Strong | C=O stretch (aldehyde carbonyl) |

| ~1600, ~1460 | Medium | C=C stretch (aromatic ring) |

| ~1380 | Medium | C-H bend (methyl) |

| ~880 | Strong | C-H bend (aromatic, indicating substitution pattern) |

Note: Specific peak positions can vary slightly depending on the sampling method.

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, a common method for obtaining an IR spectrum is the thin solid film method:

-

Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[12]

-

Film Deposition: Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[12]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[12]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. If the peaks are too intense, the film is too thick and can be thinned by washing the plate and repeating the process with a more dilute solution. If the peaks are too weak, another drop of the solution can be added and the solvent evaporated.[12]

Alternatively, an Attenuated Total Reflectance (ATR) FT-IR spectrometer can be used, which requires placing a small amount of the solid directly onto the ATR crystal.[13]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[14] It provides information about the molecular weight and the fragmentation pattern of a compound.

Mass Spectral Data (Electron Ionization)

Under electron ionization (EI), this compound produces a characteristic fragmentation pattern.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 134 | High | Molecular ion [M]⁺ |

| 133 | High | [M-H]⁺ |

| 105 | Medium | [M-CHO]⁺ |

| 77 | Medium | Phenyl fragment [C₆H₅]⁺ |

Data is based on typical fragmentation patterns for benzaldehydes.

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining an electron ionization mass spectrum is as follows:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.[15]

-

Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy beam of electrons. This process, known as electron ionization (EI), knocks an electron off a molecule to form a positively charged molecular ion (a radical cation).[15][16]

-

Fragmentation: The high energy of the ionization process causes the molecular ions to fragment into smaller, characteristic charged fragments and neutral species.[15][17]

-

Mass Analysis: The positively charged ions (both the molecular ion and the fragments) are accelerated by an electric field and then deflected by a magnetic field in the mass analyzer. The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion.[16]

-

Detection: A detector records the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.[16]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound, from initial sample handling to final structural determination.

Caption: Workflow for Spectroscopic Analysis of Chemical Compounds.

References

- 1. Benzaldehyde, 3,5-dimethyl- | C9H10O | CID 34225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzaldehyde, 3,5-dimethyl- [webbook.nist.gov]

- 3. Benzaldehyde, 3,5-dimethyl- [webbook.nist.gov]

- 4. Benzaldehyde, 3,5-dimethyl- [webbook.nist.gov]

- 5. Benzaldehyde, 3,5-dimethyl- [webbook.nist.gov]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. rsc.org [rsc.org]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. NMR Sample Preparation [nmr.chem.umn.edu]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. community.wvu.edu [community.wvu.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. amherst.edu [amherst.edu]

- 14. fiveable.me [fiveable.me]

- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Mass Spectrometry [www2.chemistry.msu.edu]

3,5-Dimethylbenzaldehyde: A Technical Guide for Researchers

Document ID: TIS-202512-35DMB Version: 1.0 Prepared For: Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylbenzaldehyde is a methylated aromatic aldehyde that has been identified as a plant metabolite, notably in tobacco (Nicotiana tabacum), horsetail (B1181666) (Equisetum spp.), and tomato (Solanum lycopersicum).[1] While research specifically detailing its biosynthesis, physiological function, and bioactivity is limited, this guide synthesizes the current knowledge and provides a framework for future investigation. By examining the established pathways of related benzaldehydes and standard analytical methodologies, we present a technical overview to support further research into this compound's potential roles in plant defense, signaling, and its applications in drug development.

Introduction and Natural Occurrence

This compound (PubChem CID: 34225) is a volatile organic compound (VOC) belonging to the benzaldehyde (B42025) class of secondary metabolites.[1] Its documented presence in economically and ecologically significant plants like Nicotiana tabacum suggests a potential, though currently uncharacterized, biological role.[1] Unlike its simpler analogue, benzaldehyde, which is well-studied for its roles in pollinator attraction and defense, the specific functions of this compound remain to be elucidated.[2] Its occurrence in a plant like horsetail, known for its rich silica (B1680970) content and use in preparations with fungicidal properties, points towards a potential role in plant defense mechanisms.[3][4]

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is provided below. This data is essential for the development of analytical methods and for understanding its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O | --INVALID-LINK--[1] |

| Molecular Weight | 134.18 g/mol | --INVALID-LINK--[1] |

| CAS Number | 5779-95-3 | --INVALID-LINK--[5] |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK--[6] |

| Density | 0.998 g/mL at 25 °C | --INVALID-LINK--[7] |

| Boiling Point | 232 °C | --INVALID-LINK--[7] |

| Refractive Index | n20/D 1.538 | --INVALID-LINK--[7] |

| Kovats Retention Index | Standard non-polar: 1149; Standard polar: 1837 | --INVALID-LINK--[1] |

Putative Biosynthesis Pathway

The specific enzymatic pathway for the biosynthesis of this compound in plants has not been experimentally determined. However, a plausible pathway can be hypothesized based on the well-established phenylpropanoid pathway, which generates benzaldehyde, followed by subsequent methylation steps.

The core benzaldehyde structure originates from the amino acid L-phenylalanine.[2] The final step to create the 3,5-dimethyl structure would likely involve one or more S-adenosyl-L-methionine (SAM)-dependent methyltransferase enzymes. These enzymes would catalyze the transfer of methyl groups to the aromatic ring of a benzaldehyde precursor.

Potential Physiological and Ecological Roles

While direct evidence is lacking, the physiological roles of this compound can be inferred from the functions of similar volatile compounds in the plant kingdom.

-

Plant Defense: Benzaldehydes are known to possess antimicrobial and insecticidal properties.[2] The presence of this compound in horsetail, a plant recognized for its antifungal characteristics, suggests a potential role in defending against pathogens.[4] Methylation can alter the lipophilicity and reactivity of a compound, potentially enhancing its efficacy or stability as a defensive agent.

-

Allelochemical Interactions: As a volatile compound, it could be released into the environment to influence the growth of neighboring plants or to deter herbivores.

-

Signaling: Volatile organic compounds can act as airborne signals to attract pollinators or to warn neighboring plants of herbivore attacks. While benzaldehyde itself is a known pollinator attractant, the specific role of its dimethylated form is unknown.[2]

Further research is required to validate these hypothesized functions through bioassays and ecological studies.

Experimental Protocols: A General Framework

No specific, validated protocol for the extraction and analysis of this compound from plant tissues has been published. However, a standard workflow for plant volatile analysis using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is applicable and recommended.

General Workflow for Analysis

The following diagram outlines a typical experimental workflow for the identification and quantification of this compound from a plant sample.

References

- 1. Benzaldehyde, 3,5-dimethyl- | C9H10O | CID 34225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. fryd.app [fryd.app]

- 5. Benzaldehyde, 3,5-dimethyl- [webbook.nist.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 3,5-二甲基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 3,5-Dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylbenzaldehyde is an aromatic aldehyde of significant interest in organic synthesis due to its unique substitution pattern. The presence of two activating methyl groups and a deactivating, meta-directing aldehyde group on the benzene (B151609) ring leads to specific regiochemical outcomes in electrophilic aromatic substitution (EAS) reactions. Understanding these reactions is crucial for the strategic design and synthesis of novel molecules in pharmaceutical and materials science research. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with the electrophilic aromatic substitution of this compound.

Regioselectivity in Electrophilic Aromatic Substitution of this compound

The directing effects of the substituents on the aromatic ring govern the position of electrophilic attack. In this compound, the two methyl groups are ortho, para-directing and activating, while the aldehyde group is meta-directing and deactivating.

The positions ortho to both methyl groups (positions 2 and 6) are sterically hindered. The position para to one methyl group and ortho to the other (position 4) is electronically activated by both methyl groups. The aldehyde group directs incoming electrophiles to the positions meta to it, which are positions 5 and, more importantly, the unoccupied position 2 and 6.

Considering the combined effects:

-

Positions 2 and 6: Activated by one methyl group (ortho) but deactivated by the aldehyde group (meta) and sterically hindered.

-

Position 4: Strongly activated by two methyl groups (one para, one ortho) and deactivated by the aldehyde group (para).

Therefore, electrophilic substitution is most likely to occur at the position 4 , which is electronically enriched by the cumulative activating effect of the two methyl groups, despite the deactivating influence of the aldehyde. Substitution at positions 2 and 6 is also possible but generally less favored due to steric hindrance and the deactivating effect of the formyl group.

Key Electrophilic Aromatic Substitution Reactions

This section details the experimental protocols and available data for the nitration, halogenation, Friedel-Crafts acylation, and sulfonation of this compound.

Nitration

The introduction of a nitro group onto the this compound ring is a key transformation for the synthesis of various derivatives, including amino compounds. The nitration of this compound predominantly yields 4-nitro-3,5-dimethylbenzaldehyde.[1][2]

Quantitative Data: Nitration of this compound

| Product | Reagents | Temperature (°C) | Yield (%) | Reference |

| 4-Nitro-3,5-dimethylbenzaldehyde | Conc. HNO₃, Conc. H₂SO₄ | 0 - 5 | 70 - 85 | [1][2] |

Experimental Protocol: Synthesis of 4-Nitro-3,5-dimethylbenzaldehyde

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 volumes relative to nitric acid) while maintaining the temperature below 10°C.

-

Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve this compound (1.0 equivalent) in concentrated sulfuric acid. Cool the solution to 0-5°C using an ice bath.

-

Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of this compound, ensuring the temperature is maintained between 0°C and 5°C.

-

Reaction Monitoring and Work-up: After the addition is complete, continue stirring at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate of 4-nitro-3,5-dimethylbenzaldehyde is collected by vacuum filtration.

-

Purification: Wash the crude product with cold water until the washings are neutral. The product can be further purified by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel.

Logical Pathway for Nitration

Caption: Regioselective nitration of this compound.

Halogenation

Halogenation of this compound introduces a halogen atom (Cl, Br) onto the aromatic ring. Based on the directing effects, the primary product is expected to be the 4-halo derivative.

Experimental Protocol: Bromination of this compound (Proposed)

-

Reaction Setup: In a flask protected from light, dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) or carbon tetrachloride.

-

Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃).

-

Bromination: Slowly add a solution of bromine (1.05 equivalents) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature until the bromine color disappears. Monitor the reaction by TLC.

-

Quenching and Extraction: Quench the reaction with an aqueous solution of sodium thiosulfate (B1220275) to remove excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield 4-bromo-3,5-dimethylbenzaldehyde.

Experimental Protocol: Chlorination of this compound (Proposed)

A similar procedure to bromination can be followed, using a chlorinating agent like chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) in a suitable solvent.

Friedel-Crafts Acylation

The Friedel-Crafts acylation introduces an acyl group to the aromatic ring. Due to the deactivating nature of the aldehyde group, this reaction is expected to be less facile on this compound compared to m-xylene. The primary product is anticipated to be 4-acetyl-3,5-dimethylbenzaldehyde.

Experimental Protocol: Friedel-Crafts Acylation of this compound (Proposed)

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a dry, inert solvent like dichloromethane or 1,2-dichloroethane (B1671644) under a nitrogen atmosphere.

-

Acylating Agent Addition: Cool the suspension in an ice bath and slowly add acetyl chloride (1.1 equivalents) dropwise.

-

Substrate Addition: After the formation of the acylium ion complex, slowly add a solution of this compound (1.0 equivalent) in the same solvent.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux if necessary. Monitor the reaction progress by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer and remove the solvent. Purify the product by column chromatography or recrystallization.

Experimental Workflow for Friedel-Crafts Acylation

Caption: General workflow for Friedel-Crafts acylation.

Sulfonation

Sulfonation of this compound is expected to yield 3,5-dimethyl-4-formylbenzenesulfonic acid. The reaction is typically carried out using fuming sulfuric acid. A general procedure can be adapted from the sulfonation of m-xylene.[3][4][5]

Experimental Protocol: Sulfonation of this compound (Proposed)

-

Reaction Setup: In a flask equipped with a mechanical stirrer, add this compound (1.0 equivalent).

-

Sulfonation: Cool the flask in an ice bath and slowly add fuming sulfuric acid (oleum, containing 20% SO₃, 1.5 equivalents) dropwise, maintaining the temperature between 20-40°C.

-

Heating: After the addition is complete, heat the reaction mixture to 90-95°C for 2-3 hours.

-

Work-up: Cool the reaction mixture and carefully pour it into a beaker containing ice water.

-

Isolation: The sulfonic acid product can be isolated by "salting out" with sodium chloride, which precipitates the sodium salt of the sulfonic acid. The precipitate is then collected by filtration.

Conclusion

The electrophilic aromatic substitution reactions of this compound are predominantly directed to the 4-position due to the synergistic activating effects of the two methyl groups. While the aldehyde group deactivates the ring, substitution is still achievable under appropriate conditions. The provided experimental protocols, based on established methodologies for similar substrates, offer a solid foundation for the synthesis and further functionalization of this compound derivatives. Further research to quantify the yields and fully characterize the products of all the described reactions will be invaluable for expanding the synthetic utility of this versatile building block.

References

Methodological & Application

Application Notes and Protocols: Knoevenagel Condensation Reaction with 3,5-Dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Knoevenagel condensation reaction utilizing 3,5-Dimethylbenzaldehyde as a key starting material. This reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon double bonds, leading to a diverse array of α,β-unsaturated compounds.[1][2][3] The products of this reaction serve as crucial intermediates in the synthesis of pharmaceuticals, fine chemicals, and functional polymers.[1][3] This document outlines the reaction mechanism, detailed experimental protocols, and tabulated data for various reaction conditions to guide researchers in their synthetic endeavors.

Reaction Mechanism

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product.[2][4] The reaction is typically catalyzed by a weak base, such as an amine.[4] Two primary mechanistic pathways are generally accepted:

-

Direct Enolate Pathway: A base abstracts a proton from the active methylene compound (e.g., malononitrile (B47326), diethyl malonate) to form a resonance-stabilized carbanion (enolate). This nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol-type intermediate subsequently undergoes dehydration to furnish the final product.[1]

-

Iminium Ion Pathway: When a primary or secondary amine (e.g., piperidine) is employed as the catalyst, it can initially react with this compound to form an iminium ion. This iminium ion is more electrophilic than the original aldehyde, facilitating the attack by the active methylene compound. Subsequent elimination of the amine catalyst and water yields the α,β-unsaturated product.[1]

Diagram 1: General Mechanism of the Knoevenagel Condensation

Caption: Knoevenagel condensation mechanism.

Experimental Protocols

Several protocols can be employed for the Knoevenagel condensation of this compound, ranging from traditional methods to more environmentally friendly "green" chemistry approaches. Below are detailed methodologies for key experimental setups.

Protocol 1: Conventional Synthesis using Piperidine (B6355638) Catalyst in Ethanol (B145695)

This protocol describes a standard method for the Knoevenagel condensation.

Materials:

-

This compound

-

Active methylene compound (e.g., malononitrile, diethyl malonate)

-

Piperidine

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Thin Layer Chromatography (TLC) plate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and the active methylene compound (1.0 mmol) in ethanol (10 mL).

-

Add a catalytic amount of piperidine (e.g., 0.1 mmol) to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

-

If the product does not precipitate, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

-

Characterize the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR.

Protocol 2: Green Synthesis under Solvent-Free Conditions

This protocol offers an environmentally benign alternative by avoiding the use of organic solvents.[5][6][7]

Materials:

-

This compound

-

Malonic acid

-

Ammonium (B1175870) bicarbonate

-

Reaction vessel suitable for heating

Procedure:

-

Combine this compound (5.0 mmol) and malonic acid (6.0 mmol) in a reaction vessel.[5]

-

Add a catalytic amount of ammonium bicarbonate.[5]

-

Heat the solvent-free mixture with stirring. The optimal temperature may need to be determined empirically but is often in the range of 90-140°C.[5]

-

Monitor the reaction by TLC. The reaction is often followed by decarboxylation to yield the corresponding cinnamic acid derivative.[5]

-

After the reaction is complete, the solid crude product can be purified by recrystallization.[5]

Protocol 3: Heterogeneous Catalysis

This method utilizes a solid catalyst that can be easily recovered and reused.

Materials:

-

This compound

-

Malononitrile

-

Heterogeneous catalyst (e.g., an amine-functionalized metal-organic framework or supported amine catalyst)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

To a round-bottom flask containing ethanol (10 mL), add malononitrile (1.0 mmol).[1]

-

Add the heterogeneous catalyst (e.g., 10 mg) to the solution.[1]

-

Add this compound (1.0 mmol) to the reaction mixture.[1]

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.[1]

-

Monitor the reaction progress by TLC.[1]

-

Upon completion, separate the catalyst by filtration.

-

The catalyst can often be washed, dried, and reused.[1]

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization if necessary.[1]

Diagram 2: Experimental Workflow for Knoevenagel Condensation

Caption: General experimental workflow.

Data Presentation

The following tables summarize representative quantitative data for Knoevenagel condensation reactions with substituted benzaldehydes, which can be used as a guide for optimizing the reaction with this compound. The presence of two electron-donating methyl groups on the benzaldehyde (B42025) ring may slightly decrease its reactivity compared to unsubstituted benzaldehyde; however, high yields are generally expected under appropriate conditions.

Table 1: Comparison of Catalytic Systems for the Reaction with Malononitrile

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Piperidine | Ethanol | Reflux | 1-3 h | >90 | General Knowledge |

| Ammonium Acetate | Solvent-free (Sonication) | Room Temp | 5-7 min | ~95 | [8] |

| DBU/Water | Water | Room Temp | 20 min | ~96 | [9] |

| Heterogeneous (e.g., HKUST-1-NH₂) | Ethanol | Room Temp | 30-60 min | >95 | [1] |

Table 2: Influence of Active Methylene Compound

| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Expected Outcome |

| Malononitrile | Piperidine | Ethanol | Reflux | High yield, fast reaction |

| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | High yield, moderate reaction time |

| Diethyl Malonate | Piperidine | Ethanol | Reflux | Good yield, may require longer reaction time |

| Malonic Acid | Ammonium Bicarbonate | Solvent-free | 90-140 | Good yield of the cinnamic acid derivative |

Applications in Drug Development and Research

The α,β-unsaturated products derived from the Knoevenagel condensation of this compound are valuable precursors in medicinal chemistry and materials science. These compounds can serve as key intermediates for the synthesis of:

-

Pharmaceuticals: The resulting structures can be incorporated into molecules with potential biological activities, including antiviral, anticancer, and antimalarial properties.[1]

-

Functional Polymers: The carbon-carbon double bond can participate in polymerization reactions to create novel polymers with specific electronic or optical properties.

-

Fine Chemicals: These compounds are versatile building blocks for the synthesis of more complex organic molecules.[1]

The methodologies and data presented in these application notes provide a solid foundation for researchers to successfully employ the Knoevenagel condensation of this compound in their research and development activities.

References

- 1. benchchem.com [benchchem.com]

- 2. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 3. orientjchem.org [orientjchem.org]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. pure.tue.nl [pure.tue.nl]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. bhu.ac.in [bhu.ac.in]

- 9. asianpubs.org [asianpubs.org]

Application Notes and Protocols: Reductive Amination of 3,5-Dimethylbenzaldehyde for Amine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a highly efficient and versatile method for the formation of carbon-nitrogen bonds. This two-step, one-pot reaction combines the nucleophilic addition of an amine to a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This methodology is widely employed in the pharmaceutical and agrochemical industries for the synthesis of a diverse array of biologically active molecules.

3,5-Dimethylbenzaldehyde is a valuable aromatic aldehyde building block. The presence of the two methyl groups on the aromatic ring provides steric hindrance and alters the electronic properties of the molecule, influencing its reactivity and the biological activity of its derivatives. Amines derived from this compound are key intermediates in the development of therapeutic agents, including those with antimicrobial and anti-inflammatory properties. This document provides detailed protocols for the reductive amination of this compound with various primary and secondary amines, along with a summary of expected yields and reaction conditions.

Data Presentation

The following table summarizes the reaction conditions and yields for the reductive amination of this compound with a selection of primary and secondary amines using sodium triacetoxyborohydride (B8407120) as the reducing agent.

| Entry | Amine | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzylamine | N-(3,5-Dimethylbenzyl)benzylamine | 12 | 92 |

| 2 | Aniline | N-(3,5-Dimethylbenzyl)aniline | 16 | 88 |

| 3 | 4-Fluoroaniline | N-(3,5-Dimethylbenzyl)-4-fluoroaniline | 16 | 85 |

| 4 | Cyclohexylamine | N-(3,5-Dimethylbenzyl)cyclohexanamine | 12 | 95 |

| 5 | Piperidine | 1-(3,5-Dimethylbenzyl)piperidine | 8 | 96 |

| 6 | Morpholine | 4-(3,5-Dimethylbenzyl)morpholine | 8 | 94 |

Experimental Protocols

General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is a general procedure for the reductive amination of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

-

Dissolve the aldehyde in an appropriate volume of anhydrous DCM or DCE (approximately 0.1-0.2 M concentration).

-

Add the amine (1.1 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation.

-

In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Caution: The addition may cause a slight exotherm.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction (typically 8-16 hours), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Protocol for Catalytic Reductive Amination using Hydrogen Gas

This protocol describes a method for the reductive amination of aromatic aldehydes using a heterogeneous catalyst and molecular hydrogen.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium on carbon (Pd/C, 5-10 wt%) or another suitable hydrogenation catalyst

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source

-

High-pressure reaction vessel (e.g., Parr hydrogenator)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

To a high-pressure reaction vessel, add this compound (1.0 eq) and the amine (1.1 eq).

-

Add the solvent (MeOH or EtOH) to dissolve the reactants.

-

Carefully add the Pd/C catalyst (1-5 mol%) to the mixture.

-

Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

-

Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using TLC or LC-MS.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by flash column chromatography or distillation as required.

Mandatory Visualization

Caption: Workflow for the reductive amination of this compound.

Caption: Role of 3,5-dimethylbenzylamines in a drug discovery workflow.

Application Notes and Protocols: Oxidation of 3,5-Dimethylbenzaldehyde to 3,5-Dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of intermediates and active pharmaceutical ingredients. 3,5-Dimethylbenzoic acid is a valuable building block in medicinal chemistry and materials science. This document provides detailed protocols for the oxidation of 3,5-dimethylbenzaldehyde to 3,5-dimethylbenzoic acid using two common and effective methods: potassium permanganate (B83412) (KMnO₄) oxidation and Jones oxidation.

These notes offer a comparative overview of the two methods, detailed experimental procedures, and characterization data to guide researchers in selecting the most suitable protocol for their specific needs.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the final product is presented below.

| Property | This compound[1] | 3,5-Dimethylbenzoic Acid[2][3] |

| Molecular Formula | C₉H₁₀O | C₉H₁₀O₂ |

| Molecular Weight | 134.18 g/mol | 150.17 g/mol [3] |

| Appearance | Colorless to light yellow liquid[4] | White to light yellow crystalline powder[2] |

| Melting Point | Not Applicable | 169-171 °C[2] |

| Boiling Point | 232 °C | Not Applicable |

| Density | 0.998 g/mL at 25 °C | Not Applicable |

| CAS Number | 5779-95-3 | 499-06-9[2] |

Comparative Analysis of Oxidation Methods

The choice of an oxidizing agent is critical and depends on factors such as substrate compatibility, desired yield, reaction conditions, and safety considerations. Below is a comparison of the two protocols detailed in this document.

| Parameter | Potassium Permanganate Oxidation | Jones Oxidation |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) | Chromium Trioxide (CrO₃) in H₂SO₄ |

| Typical Yield | >90% for substituted benzaldehydes | Generally high, but substrate-dependent |

| Reaction Conditions | Biphasic (organic/aqueous), room temperature | Homogeneous (acetone), 0 °C to room temperature |

| Advantages | Inexpensive, high yields, milder conditions | Rapid, high yields, well-established |

| Disadvantages | Can be difficult to control, formation of MnO₂ byproduct | Utilizes carcinogenic Cr(VI) compounds, strongly acidic |

| Work-up | Involves filtration of MnO₂, extraction, and acidification | Requires quenching of excess oxidant, extraction |

Experimental Protocols

Method 1: Potassium Permanganate Oxidation

This protocol is adapted from a general procedure for the phase-transfer catalyzed oxidation of substituted benzaldehydes, which has been shown to be highly efficient.

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Toluene or Ethyl Acetate

-

Tetrabutylammonium (B224687) bromide (TBAB)

-

10% Sodium bicarbonate (NaHCO₃) solution

-

Concentrated Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (0.1 mol, 13.42 g) in 100 mL of toluene.

-

Add the phase-transfer catalyst, tetrabutylammonium bromide (0.01 mol, 3.22 g).

-

In a separate beaker, prepare a solution of potassium permanganate (0.5 mol, 79.0 g) in 200 mL of water.

-

Slowly add the aqueous KMnO₄ solution to the stirred solution of the aldehyde at room temperature.

-

Stir the biphasic mixture vigorously at room temperature for 30 minutes. The reaction progress can be monitored by the disappearance of the purple permanganate color.

-

Upon completion of the reaction, transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

-